4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and trifluoromethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale vapor-phase reactions with transition metal-based catalysts such as iron fluoride at high temperatures (>300°C) . This method allows for efficient production of the compound in good yields.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Iron Fluoride: Used in vapor-phase reactions for industrial synthesis.
Lithium Diisopropylamide (LDA): Used for regioselective deprotonation at specific positions on the pyridine ring.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Aldehydes and Acids: Formed through oxidation of the methoxy group.
Complex Molecules: Formed through coupling reactions involving the trifluoromethyl group.
Scientific Research Applications
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The bromine and methoxy groups also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
4-Bromo-2-methoxypyridine: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)pyridine: Similar structure but lacks both the bromine and methoxy groups.
Uniqueness
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
4-bromo-2-methoxy-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDGJXAUBAXREY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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